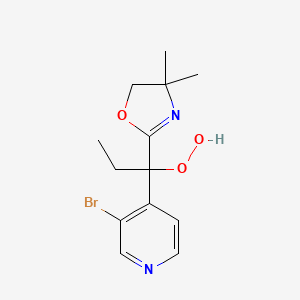
1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide is a complex organic compound that features a bromopyridine moiety, an oxazole ring, and a hydroperoxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Bromopyridine Moiety: Starting with pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The bromopyridine and oxazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Introduction of the Hydroperoxide Group:
Industrial Production Methods
Industrial production of such compounds would require optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide can undergo various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated species.
Reduction: Reduction reactions can convert the hydroperoxide group to alcohols or other reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Peroxides, epoxides
Reduction: Alcohols, alkanes
Substitution: Various substituted pyridines
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying oxidative stress and related biological processes.
Medicine: Could be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide would depend on its specific application. Generally, hydroperoxides can act as oxidizing agents, participating in redox reactions that can affect various molecular targets and pathways. These targets could include enzymes, cellular membranes, and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl peroxide
- 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl alcohol
Uniqueness
The presence of the hydroperoxide group in 1-(3-Bromopyridin-4-yl)-1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propyl hydroperoxide makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that lack this group.
Propriétés
Numéro CAS |
51055-05-1 |
|---|---|
Formule moléculaire |
C13H17BrN2O3 |
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
2-[1-(3-bromopyridin-4-yl)-1-hydroperoxypropyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17BrN2O3/c1-4-13(19-17,9-5-6-15-7-10(9)14)11-16-12(2,3)8-18-11/h5-7,17H,4,8H2,1-3H3 |
Clé InChI |
NXSDKLSLZVSVBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=NC=C1)Br)(C2=NC(CO2)(C)C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


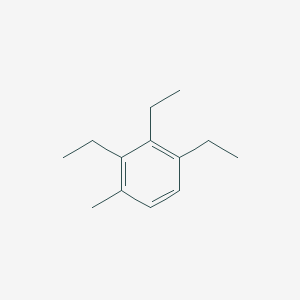
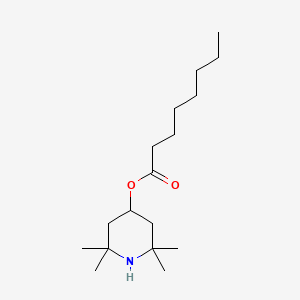
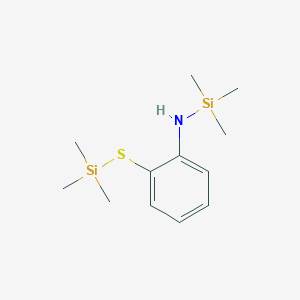
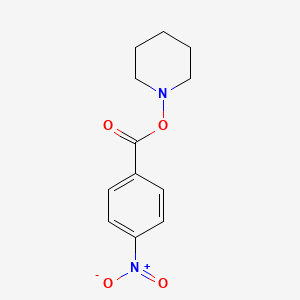
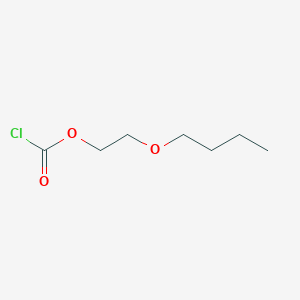
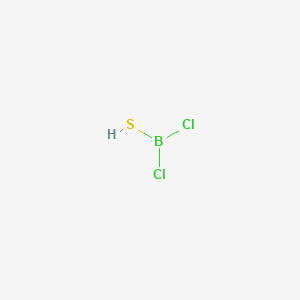
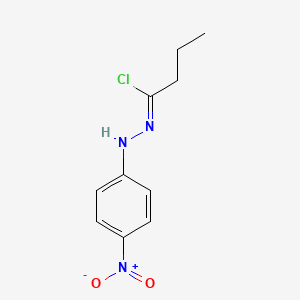
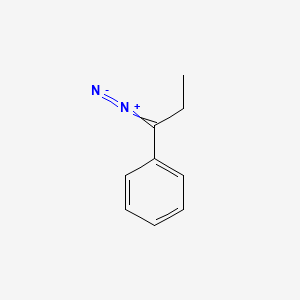
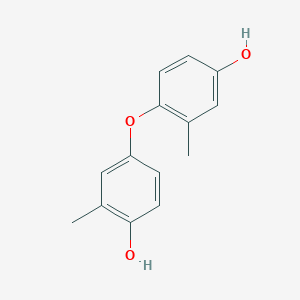
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

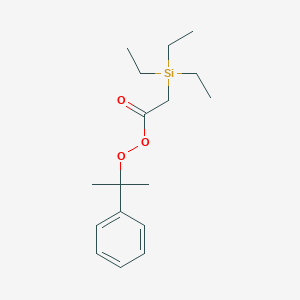
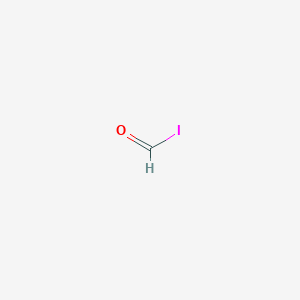
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
